1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfonyl group and a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Attachment of the 4-(methylthio)phenyl Group: This can be accomplished through nucleophilic substitution reactions using 4-(methylthio)phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl and thioether-containing compounds.
N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: Lacks the methylsulfonyl group.
1-(methylsulfonyl)pyrrolidine-2-carboxamide: Lacks the 4-(methylthio)phenyl group.
Uniqueness
The presence of both the methylsulfonyl and 4-(methylthio)phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFHVFFVEIGPDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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